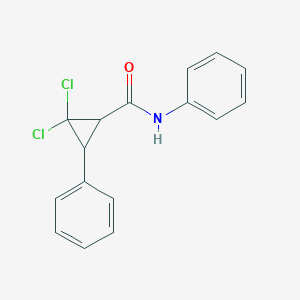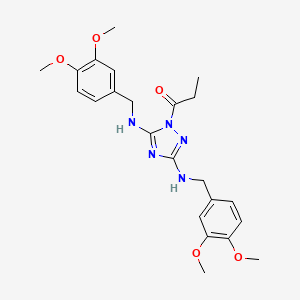
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine, also known as BPR1P, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPR1P is a triazole-based compound that has been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. In
Wirkmechanismus
The mechanism of action of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. In particular, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In particular, this compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has several advantages for use in lab experiments. Firstly, this compound is relatively easy to synthesize, making it readily available for use in research. Secondly, this compound has been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a promising candidate for the development of novel therapeutic agents. However, there are also some limitations to the use of this compound in lab experiments. Firstly, the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo.
Zukünftige Richtungen
There are several future directions for research on N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine. Firstly, further research is needed to fully understand the mechanism of action of this compound. This will enable researchers to develop more effective therapeutic agents based on this compound. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo. This will enable researchers to determine the potential applications of this compound in the development of novel therapeutic agents. Finally, further research is needed to explore the potential applications of this compound in other areas, such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
The synthesis of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with propionyl chloride in the presence of a base to form 3,4-dimethoxybenzylidene-1-propionyl chloride. This intermediate is then reacted with hydrazine hydrate to form 3,4-dimethoxybenzylidenehydrazine. The final step involves the reaction of 3,4-dimethoxybenzylidenehydrazine with 1,2,4-triazole-3,5-diamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-[3,5-bis[(3,4-dimethoxyphenyl)methylamino]-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5/c1-6-21(29)28-23(25-14-16-8-10-18(31-3)20(12-16)33-5)26-22(27-28)24-13-15-7-9-17(30-2)19(11-15)32-4/h7-12H,6,13-14H2,1-5H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMVIMWPOCSGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)NCC2=CC(=C(C=C2)OC)OC)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

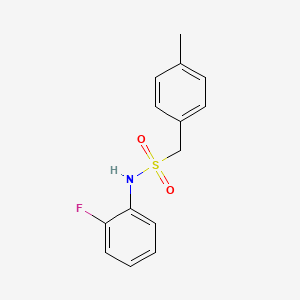
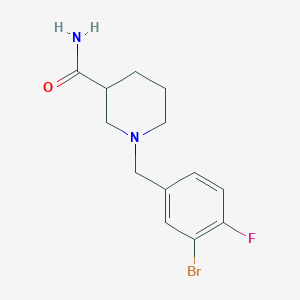

![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
![1-(4-methoxyphenyl)-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969404.png)
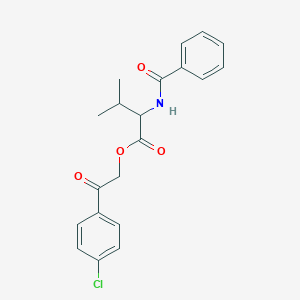
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969420.png)
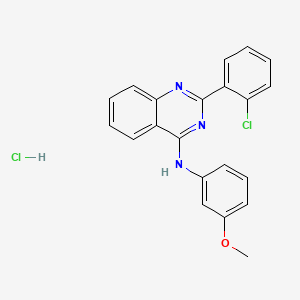
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B4969441.png)

